molecular formula C18H15NO3 B7549423 Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate

Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate

Cat. No. B7549423
M. Wt: 293.3 g/mol
InChI Key: UBGMIYYOECTRDC-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (Z)-MBCP and is a derivative of cinnamic acid.

Mechanism of Action

The mechanism of action of (Z)-MBCP is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. This leads to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that (Z)-MBCP has minimal toxicity and does not cause significant adverse effects in laboratory animals. It has been shown to inhibit the growth of cancer cells and reduce inflammation in vitro and in vivo. (Z)-MBCP has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

(Z)-MBCP has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and has minimal toxicity. However, (Z)-MBCP is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its efficacy and safety.

Future Directions

There are several future directions for the study of (Z)-MBCP. One area of research is the development of (Z)-MBCP analogs with improved efficacy and safety profiles. Another area of research is the investigation of (Z)-MBCP as a potential treatment for other types of cancer and inflammatory diseases. Additionally, the mechanism of action of (Z)-MBCP needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, (Z)-MBCP is a promising compound that has shown potential applications in various fields of scientific research. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new treatments for cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (Z)-MBCP involves the reaction of cinnamic acid with benzyl alcohol and potassium cyanide in the presence of a catalyst. This reaction results in the formation of (Z)-MBCP with a yield of approximately 70%. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

(Z)-MBCP has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, specifically in the treatment of breast cancer. (Z)-MBCP has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-18(20)16(12-19)11-14-7-9-17(10-8-14)22-13-15-5-3-2-4-6-15/h2-11H,13H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGMIYYOECTRDC-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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